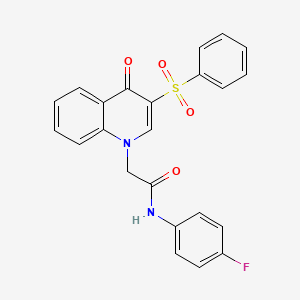![molecular formula C23H25ClN4O9S B2546276 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate CAS No. 381687-57-6](/img/structure/B2546276.png)
5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can give insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-amine derivatives typically involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was achieved via an aza-Wittig reaction, followed by treatment with amines or phenols in the presence of a catalytic amount of EtONa or K2CO3 . Similarly, the synthesis of 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate would likely involve the formation of a thieno[2,3-d]pyrimidin-4-amine core, followed by substitution with a 4-chlorophenyl group and a morpholinopropyl group.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin ring system. X-ray crystallography can be used to confirm the structure, as demonstrated for a related compound, 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . The presence of substituents like the 4-chlorophenyl and morpholinopropyl groups would influence the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidin-4-amine derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a 4-chlorophenyl group can facilitate further substitution reactions due to the electron-withdrawing nature of the chlorine atom. The morpholinopropyl group could also participate in reactions due to its nucleophilic character .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate would be determined by its molecular structure. The presence of chlorine atoms would increase the compound's molecular weight and could affect its solubility and melting point. The morpholinopropyl group could contribute to the compound's basicity and solubility in organic solvents. The crystal structure of related compounds suggests that intermolecular interactions, such as hydrogen bonding and π-stacking, could play a role in the solid-state properties of the compound .
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Derivatives with Potential Therapeutic Applications : Derivatives of thieno[2,3-d]pyrimidin-4-yl morpholine have been synthesized and explored for their potential in medical applications. For instance, compounds have been designed to inhibit tumor necrosis factor alpha and nitric oxide, indicating potential anti-inflammatory and immunomodulatory applications H. Lei et al., 2017. Another study focused on synthesizing novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, hinting at a variety of pharmaceutical applications A. Abdel-rahman et al., 1992.
Anticancer and Antimicrobial Properties : Derivatives of thieno[2,3-d]pyrimidin have been evaluated for their antiproliferative and antimicrobial activities, suggesting a potential for these compounds in cancer therapy and infection control. For example, certain derivatives have shown selective inhibition against cancer cell lines, indicating their potential as anticancer agents Hoda Atapour-Mashhad et al., 2017.
Neurological Disorder Applications : Compounds related to thieno[2,3-d]pyrimidin have been synthesized with the potential to target neurological disorders. The synthesis of certain derivatives has aimed at exploring their use in treating conditions like Parkinson's disease Min Wang et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS.2C2H2O4/c20-15-4-2-14(3-5-15)16-12-26-19-17(16)18(22-13-23-19)21-6-1-7-24-8-10-25-11-9-24;2*3-1(4)2(5)6/h2-5,12-13H,1,6-11H2,(H,21,22,23);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSEBQLOADPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

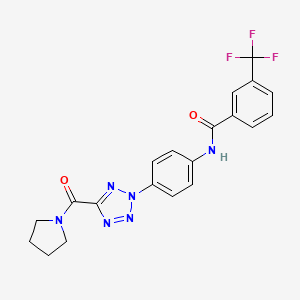
![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)
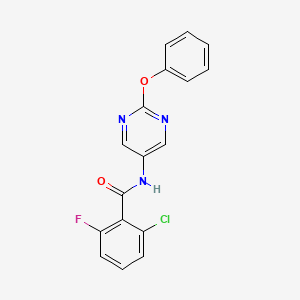
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)
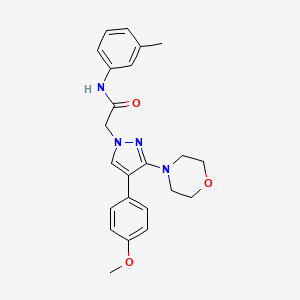
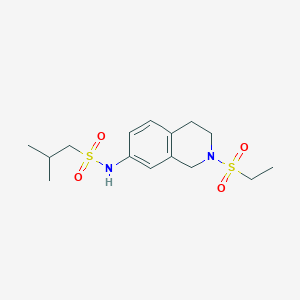
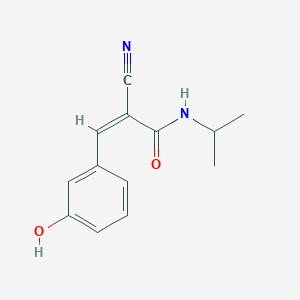
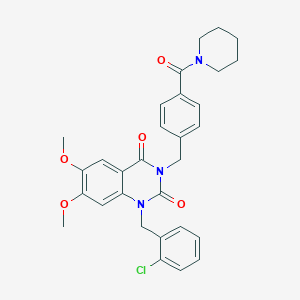
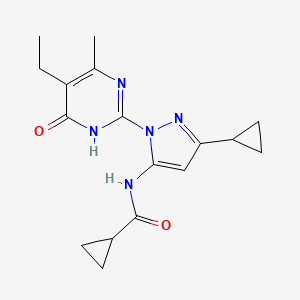
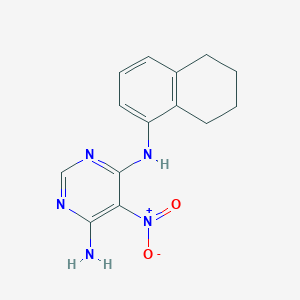
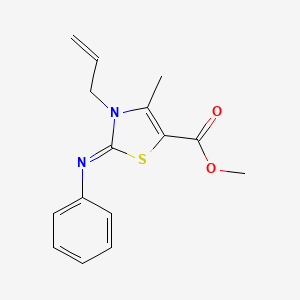
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)
